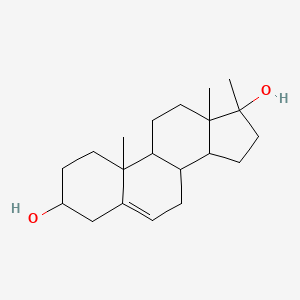

17-Methylandrost-5-ene-3,17-diol

Description

Properties

IUPAC Name |

10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4,14-17,21-22H,5-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWBCPJQPDHXTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Stereoisomeric Considerations of 17 Methylandrost 5 Ene 3,17 Diol

Established Synthetic Routes to 17-Methylandrost-5-ene-3,17-diol and its Stereoisomers

The synthesis of this compound and its various stereoisomers is typically achieved through well-established organometallic additions to a 17-keto steroid precursor. The choice of precursor and the reaction conditions are critical in determining the yield and stereochemical outcome of the final product.

The most common and direct method for introducing the C-17 methyl group is through the nucleophilic addition of a methyl organometallic reagent to a 17-ketone. The Grignard reaction, utilizing methylmagnesium bromide (CH₃MgBr), is a frequently employed methodology. This reaction transforms the C-17 carbonyl group into a tertiary alcohol, with the simultaneous formation of a new carbon-carbon bond, creating the desired 17-methyl group.

The general reaction proceeds by treating a 17-keto steroid, such as dehydroepiandrosterone (B1670201) (DHEA), with an ethereal solution of the Grignard reagent. The nucleophilic methyl group attacks the electrophilic carbonyl carbon at C-17, leading to the formation of a magnesium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the 17-hydroxy, 17-methyl steroid.

Table 1: Key Reagents in C-17 Methylation

| Reagent Name | Formula | Role in Synthesis |

|---|---|---|

| Methylmagnesium Bromide | CH₃MgBr | Provides the methyl nucleophile for addition to the C-17 ketone. |

| Dehydroepiandrosterone (DHEA) | C₁₉H₂₈O₂ | A common 17-keto steroid precursor. researchgate.netnih.gov |

The addition of a methyl group to the C-17 ketone can result in two possible diastereomers, depending on the face of the carbonyl group that is attacked. The stereochemistry at C-17 is crucial as it significantly influences the biological properties of the molecule.

17α-Methyl-17β-hydroxy isomer : This is generally the major product formed during the Grignard addition to a 17-keto steroid. The approach of the nucleophile is sterically hindered from the β-face (top face) by the C-18 angular methyl group. Consequently, the methyl group preferentially adds from the less hindered α-face (bottom face), resulting in a 17α-methyl configuration and a 17β-hydroxy group.

17β-Methyl-17α-hydroxy isomer : While the 17α-methyl isomer predominates, the formation of the 17β-methyl epimer is also observed, often as a minor product. The ratio of the two diastereomers can be influenced by factors such as the specific substrate, the solvent system, and the reaction temperature. Isolation of the less abundant 17β-methyl isomer can be achieved through chromatographic techniques.

The synthesis of eight potential 17-methylandrostane-3,17-diol diastereomers has been reported in the context of metabolism studies, highlighting the complexity and importance of stereochemical control. researchgate.net

The most logical and widely used precursor for the synthesis of this compound is Dehydroepiandrosterone (DHEA). researchgate.netnih.gov DHEA is an ideal starting material as it already possesses the required androst-5-ene-3β-ol steroid skeleton. The only major transformation required is the methylation of the ketone at C-17.

The synthesis pathway is direct:

Starting Material : Dehydroepiandrosterone (3β-hydroxyandrost-5-en-17-one).

Key Reaction : Reaction with methylmagnesium bromide.

Product : A mixture of 17α-methylandrost-5-ene-3β,17β-diol and 17β-methylandrost-5-ene-3α,17α-diol.

This transformation is a cornerstone in the synthesis of many 17α-alkylated anabolic steroids. wikipedia.org

Chemical Modifications and Derivatizations for Research Probes

To study its structure-activity relationships and metabolic fate, this compound can be chemically modified. These derivatizations create analogs that can serve as valuable research probes.

The hydroxyl groups at the C-3 and C-17 positions are primary targets for modification, allowing for the synthesis of ester and ether analogs.

Esterification : The hydroxyl groups can be readily converted to esters by reaction with acid anhydrides (e.g., acetic anhydride) or acid chlorides in the presence of a base like pyridine. This modification can alter the lipophilicity and pharmacokinetic properties of the parent compound.

Etherification : Ether derivatives can also be prepared. A common derivatization technique used for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), is the formation of trimethylsilyl (B98337) (TMS) ethers. nist.govnist.gov This is achieved by reacting the diol with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Other alkyl ethers can be formed under specific conditions, for instance, treatment with an alkyl iodide and silver oxide. pharm.or.jp

Table 2: Examples of Derivatization Reactions

| Functional Group | Reagents | Product Type | Reference |

|---|---|---|---|

| Ester | Acetic Anhydride, Pyridine | Acetate Ester | |

| Ether (Silyl) | BSTFA or other silylating agents | Trimethylsilyl (TMS) Ether | nist.gov |

The presence of multiple reactive sites—two hydroxyl groups and a double bond—allows for a range of selective chemical transformations.

Hydroxyl Group Transformations : Selective protection of one hydroxyl group over the other is a key strategy. The C-3 hydroxyl is a secondary alcohol, while the C-17 hydroxyl is a tertiary alcohol. This difference in reactivity can be exploited. For instance, the C-3 hydroxyl can be selectively protected, allowing for modifications exclusively at the C-17 position. Novel derivatives, such as 17-triazolyl-androst-5-en-3-ol epimers, have been synthesized via copper-catalyzed azide-alkyne cycloaddition reactions at the C-17 position after converting the hydroxyl group to an azide. nih.gov

Olefinic Position Transformations : The C-5 double bond is also a site for chemical modification. Reactions such as halogenation can introduce new functionalities. For example, the related compound 4-chloro-17α-methyl-androst-4-ene-3β,17β-diol is produced by introducing a chloro group, which also shifts the position of the double bond. wikipedia.org This modification prevents aromatization, altering the compound's biological profile.

These selective transformations are critical for developing research probes to investigate enzyme inhibition, receptor binding, and metabolic pathways. nih.govnih.gov

Mechanistic Investigations of 17 Methylandrost 5 Ene 3,17 Diol: Receptor Interactions and Cellular Pathways

Steroid Receptor Binding and Activation Studies

The biological effects of 17-Methylandrost-5-ene-3,17-diol are primarily mediated through its interaction with nuclear steroid receptors, particularly the androgen and estrogen receptors.

Interaction with Androgen Receptors (AR) in Reporter Gene Assays

Research utilizing transient transfection assays in human prostate cancer cells has demonstrated that androst-5-ene-3β,17β-diol (Adiol), a related compound, can activate androgen receptor (AR) target genes. nih.gov This activation is further enhanced by the presence of the AR coactivator ARA70. nih.gov Intriguingly, this androgenic activity occurs without the compound being metabolized into testosterone (B1683101). nih.gov Studies have shown a distinct conformational difference between the testosterone-AR complex and the Adiol-AR complex, suggesting a unique mode of interaction. nih.gov It is important to note that the transcriptional activity of the androgen receptor can be influenced by the cellular environment and the specific promoter context of the reporter gene. nih.gov

Structure-Activity Relationships Influencing Receptor Ligand Binding

The binding affinity of various steroids to both estrogen and androgen receptors varies significantly, highlighting the importance of their molecular structure. For the estrogen receptor, the binding preference is generally E2 > estrone (B1671321) (E1) > ADIOL > 3β-DIOL > testosterone (T) > DHT. nih.gov Conversely, for the androgen receptor, the preference is DHT > T > 3β-DIOL > ADIOL > E1 > E2. nih.gov This demonstrates that subtle changes in the steroid structure, such as the presence and position of double bonds and hydroxyl groups, dramatically influence which receptor it preferentially binds to and the subsequent biological response.

The metabolite 5α-androstane-3β,17β-diol (3β-androstanediol) is a structural analogue of dihydrotestosterone (B1667394) (DHT). wikipedia.org A key difference is the orientation of the hydroxyl group at the 3-position. This structural feature is critical for its high affinity for ERβ and lack of binding to the androgen receptor. wikipedia.org Its epimer, 3α-androstanediol, exhibits significantly lower affinity for estrogen receptors, with a preference for ERβ over ERα. wikipedia.org This underscores the stereo-specific nature of steroid-receptor interactions.

Modulation of Steroidogenic Enzyme Activities

Beyond direct receptor binding, this compound and its related compounds can influence the activity of key enzymes involved in steroid synthesis and metabolism.

Impact on Aromatase (CYP19A1) Activity

Aromatase (CYP19A1) is a critical enzyme that converts androgens to estrogens. nih.gov Studies on the adrenal steroid androst-5-ene-3 beta,17 beta-diol (delta 5-diol) in a rat model of mammary tumors showed that its stimulatory effect on tumor growth was not blocked by the aromatase inhibitor aminoglutethimide. nih.gov This suggests that delta 5-diol exerts a direct estrogenic effect that is independent of its conversion to estrogens by aromatase. nih.gov This is in contrast to androstenedione (B190577), whose tumor-promoting effects were completely blocked by the same aromatase inhibitor. nih.gov

Mechanistic Studies in Preclinical Models

Preclinical research utilizing both cell-based and animal models is fundamental to elucidating the mechanisms of action of synthetic steroids like this compound, also known as Methandriol. These models allow for detailed investigation into the compound's interaction with cellular receptors and its subsequent effects on molecular pathways and tissue-specific functions.

In Vitro Cell Culture Models for Cellular and Molecular Responses

Detailed mechanistic studies of this compound using in vitro cell culture models are not extensively detailed in publicly available scientific literature. However, the established methodologies for assessing anabolic-androgenic steroids (AAS) provide a framework for how its cellular and molecular responses would be investigated.

Standard models for such investigations include various cell lines that endogenously express steroid hormone receptors, such as the androgen receptor (AR) and estrogen receptors (ERs). For instance, human breast cancer cell lines like MCF-7, T47D, and ZR-75-1 are frequently used because they express these receptors and their response to steroidal compounds, such as proliferation or inhibition, can be readily measured. nih.gov Studies on the parent compound, Androst-5-ene-3β,17β-diol (ADIOL), have shown that it can stimulate the growth of these cells through estrogen receptors while inhibiting growth via androgen receptors, demonstrating a dual receptor interaction. nih.gov

To assess molecular responses, researchers employ reporter gene assays. nih.gov In this system, cell lines (e.g., HeLa or T47D) are genetically engineered to contain a reporter gene, such as chloramphenicol (B1208) acetyltransferase (CAT), linked to a promoter that is activated by a specific hormone receptor. nih.gov When the steroid binds to its receptor, the complex activates the promoter, leading to the expression of the reporter gene, which can be quantified. nih.gov This allows for a precise measurement of a compound's ability to activate specific receptor pathways.

Furthermore, cell proliferation assays are a crucial tool. Colorimetric methods, such as the MTS or MTT assay, measure the metabolic activity of cells, which is proportional to the number of viable cells in a culture. promega.comnih.gov This technique can determine whether a compound like this compound promotes cell growth or exhibits cytotoxic effects. For investigating effects on muscle, murine myoblast cell lines like C2C12 are standard. nih.govnih.gov These cells can be induced to differentiate into myotubes (muscle fibers), providing a model to study anabolic effects like hypertrophy. nih.gov While specific data for this compound in these assays is scarce, it is known to have an affinity for glucocorticoid-binding sites, which may contribute to an anti-catabolic effect by inhibiting the muscle-wasting actions of glucocorticoid hormones. steroid.com

In Vivo Animal Models for Studying Endocrine Pathways and Tissue Effects

In vivo animal models have been instrumental in characterizing the physiological effects of this compound, particularly its impact on endocrine pathways and its tissue-specific anabolic and androgenic properties.

The classic model for determining the anabolic versus androgenic activity of a steroid is the Hershberger assay, typically conducted in rats. wikipedia.org This assay measures the weight response of an anabolic tissue (the levator ani muscle) and an androgenic tissue (the ventral prostate or seminal vesicles) following administration of the compound in castrated rats. wikipedia.org For this compound, this method established an anabolic-to-androgenic ratio of approximately 1:1, indicating that it possesses anabolic (muscle-building) and androgenic (masculinizing) effects that are roughly equivalent in potency to those of testosterone. wikipedia.org

Table 1: Anabolic and Androgenic Activity Ratio of this compound Compared to Testosterone

| Compound | Anabolic/Androgenic Ratio | Model System |

| This compound (Methandriol) | ~1:1 | Rat (Levator Ani / Ventral Prostate Assay) wikipedia.org |

| Testosterone (Reference) | ~1:1 | Rat (Levator Ani / Ventral Prostate Assay) wikipedia.org |

Studies in animal models have also shed light on how androgens and their metabolites influence the central nervous system and endocrine axes. Research in rats has demonstrated that testosterone and its metabolites can modulate the hypothalamo-pituitary-adrenal (HPA) axis, which regulates the body's response to stress. frontiersin.org Often, these effects are not mediated by the androgen receptor directly but through metabolites that interact with other receptors, such as estrogen receptor-beta (ERβ), in the brain's paraventricular nucleus. frontiersin.orgnih.gov Furthermore, exposure to excess androgens during critical developmental periods in rats can lead to lasting changes in adult behavior, highlighting the profound organizational effects of these hormones on the brain. nih.gov

Analytical Methodologies for Characterization and Detection in Academic Research

Chromatographic Separation Techniques

Chromatography is an indispensable first step in the analytical workflow, serving to separate 17-Methylandrost-5-ene-3,17-diol and its metabolites from other endogenous and exogenous compounds present in a sample. The choice between gas and liquid chromatography is dictated by the volatility and thermal stability of the analyte.

Gas Chromatography (GC) for Volatile Derivatives

Due to its high resolving power and efficiency, gas chromatography (GC) is a cornerstone for the analysis of steroids. However, this compound, with its polar hydroxyl groups, is not sufficiently volatile for direct GC analysis. Therefore, a crucial prerequisite is its conversion into a more volatile and thermally stable derivative. This is typically achieved through a process called derivatization, where the hydroxyl groups are chemically modified.

A common and effective method is silylation , which involves replacing the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. researchgate.net The resulting TMS ether of this compound is significantly more volatile and exhibits improved chromatographic behavior, allowing for sharp and symmetrical peaks.

The separation is typically performed on a fused-silica capillary column coated with a non-polar stationary phase, such as a polysiloxane-based polymer. The temperature of the GC oven is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

Liquid Chromatography (LC) for Non-Volatile Analytes

Liquid chromatography (LC) offers a powerful alternative to GC, particularly for the analysis of non-volatile and thermally labile compounds, including underivatized steroids and their conjugated metabolites (e.g., glucuronides and sulfates). In the context of this compound, LC is especially valuable for analyzing the compound in its native form, thus avoiding the derivatization step.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common LC mode used for steroid analysis. In this technique, a non-polar stationary phase (e.g., C18-silica) is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A study on the related compound 5α-androstane-3β,17β-diol (3βAdiol) and androstenediol (B1197431) (Δ5-diol) utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for their quantification in human serum, demonstrating the utility of this approach for diol steroids. plos.org

Mass Spectrometry (MS) for Structural Elucidation and Metabolite Identification

Mass spectrometry is a powerful detection technique that, when coupled with a chromatographic separation method, provides high specificity and sensitivity. It allows for the determination of the molecular weight of the analyte and, through fragmentation analysis, yields structural information crucial for its unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS)

The coupling of GC with MS is a gold-standard technique for the analysis of volatile compounds like the TMS derivatives of steroids. In a typical GC-MS setup, the eluent from the GC column is introduced into the ion source of the mass spectrometer. Electron ionization (EI) is the most common ionization technique used, where high-energy electrons bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner.

The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M+) and a series of fragment ions. The fragmentation pattern of the TMS derivative of this compound provides valuable structural information. For instance, the fragmentation of trimethylsilyl derivatives of steroids often involves the loss of the TMS group or parts of the steroid backbone. researchgate.netnih.gov

Tandem mass spectrometry (GC-MS/MS) adds another layer of specificity and is particularly useful for the detection of trace amounts of analytes in complex matrices. In this technique, a specific precursor ion (e.g., the molecular ion or a characteristic fragment ion) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM), significantly reduces chemical noise and enhances the signal-to-noise ratio.

Table 1: Illustrative GC-MS Fragmentation Data for a Generic Di-TMS Steroid Derivative

| m/z (mass-to-charge ratio) | Interpretation |

| M+ | Molecular ion |

| M-15 | Loss of a methyl group (CH3) |

| M-90 | Loss of a trimethylsilanol (B90980) group (TMSOH) |

| M-15-90 | Sequential loss of a methyl and a TMSOH group |

| Characteristic fragment ions | Related to the specific steroid ring structure |

Note: This table is illustrative. The actual fragmentation pattern can vary based on the specific stereochemistry and instrumentation.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-resolution mass spectrometry (HRMS) is a powerful tool that allows for the measurement of the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically in the parts-per-million or ppm range). researchgate.netnih.gov This capability is invaluable for determining the elemental composition of an unknown compound, as it significantly narrows down the number of possible molecular formulas for a given mass. researchgate.netnih.gov

In the context of this compound analysis, HRMS can be used to:

Confirm the identity of the compound: By comparing the experimentally measured accurate mass with the theoretically calculated mass of this compound, a high degree of confidence in its identification can be achieved.

Differentiate between isobaric interferences: Many endogenous and exogenous compounds can have the same nominal mass as the analyte of interest. HRMS can resolve these interferences by virtue of their small mass differences, leading to more accurate and reliable results.

Elucidate the structure of metabolites: By determining the elemental composition of unknown metabolites, HRMS can provide crucial clues about the metabolic transformations that have occurred.

Table 2: Theoretical vs. Measured Mass for this compound

| Parameter | Value |

| Molecular Formula | C20H32O2 |

| Theoretical Monoisotopic Mass | 304.24023 Da |

| Example Measured Mass (HRMS) | 304.2401 Da |

| Mass Error (ppm) | -0.43 ppm |

Note: The example measured mass and mass error are illustrative and would be determined experimentally.

Isotope Dilution Mass Spectrometry for Quantitative Analysis

For accurate and precise quantification of this compound, isotope dilution mass spectrometry (IDMS) is the gold-standard method. nih.govnih.govrsc.org This technique involves the addition of a known amount of a stable isotope-labeled internal standard of the analyte to the sample prior to any sample preparation steps. nih.govnih.govrsc.org

The internal standard is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O)). Because the stable isotope-labeled internal standard is chemically identical to the analyte, it behaves in the same way during extraction, derivatization, and chromatography, thus compensating for any sample losses that may occur during the analytical process.

In the mass spectrometer, the analyte and the internal standard are detected as two distinct ions with different m/z values. The concentration of the analyte in the sample is then determined by measuring the ratio of the signal intensity of the analyte to that of the internal standard. This method provides highly accurate and precise results, as the measurement is based on a ratio rather than an absolute signal intensity, which can be affected by various experimental factors. The availability of deuterated analogs of related steroids, such as 5-Androsten-3β,17β-diol (16,16,17-D₃), facilitates the application of this powerful quantitative technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of steroid molecules, including the relative and absolute configuration of stereocenters. The chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOE) provide a wealth of information about the molecular geometry and the spatial arrangement of atoms.

The analysis of both ¹³C and ¹H NMR spectra is critical for assigning the configuration of the hydroxyl groups at C3 and C17, as well as the methyl group at C17 in this compound and its derivatives. The precise chemical shifts of the carbon and proton nuclei are highly sensitive to their stereochemical environment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of a steroid provides a distinct signal for each carbon atom, and the chemical shift of each signal is indicative of its local electronic environment. The substitution pattern and stereochemistry of hydroxyl and methyl groups cause characteristic upfield or downfield shifts in the signals of the carbon atoms in the steroid nucleus.

For instance, the chemical shifts of the C3 and C17 carbons are diagnostic of the orientation of the hydroxyl groups. In related androstane (B1237026) diols, the C3 carbon bearing an equatorial (β) hydroxyl group typically resonates at a different frequency compared to one with an axial (α) hydroxyl group. Similarly, the stereochemistry at C17, influenced by the methyl and hydroxyl substituents, will be reflected in the chemical shifts of C17 and the surrounding carbons, such as C13, C16, and the C17-methyl group.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in this compound. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants are instrumental in assigning the configuration of the substituents.

The proton at C3 (H-3) exhibits a chemical shift and multiplicity that is dependent on its axial or equatorial orientation. An axial H-3 typically appears as a broad multiplet due to multiple large axial-axial couplings with neighboring protons, while an equatorial H-3 usually presents as a narrower multiplet with smaller equatorial-axial and equatorial-equatorial couplings.

The presence of the double bond between C5 and C6 is confirmed by the characteristic signal of the olefinic proton at C6. The protons of the methyl groups, particularly the C18 and C19 angular methyl groups and the C17-methyl group, appear as sharp singlets. Their precise chemical shifts can be influenced by the stereochemistry of the nearby hydroxyl groups.

In a study on various isomers of 17-methyl-androstane-diols, the chemical shifts of the C18 and C19 methyl protons were shown to be dependent on the stereochemistry at C3, C5, and C17. nih.gov For example, the ¹H NMR spectra of 17β-methyl-5α-androstane-3β,17α-diol and 17α-methyl-5β-androstane-3β,17β-diol show distinct differences in the chemical shifts of the methyl protons, which allows for their differentiation. nih.gov

Detailed Research Findings from Analogous Compounds

In the absence of a complete NMR dataset for this compound, the data from its non-methylated parent compound, androst-5-ene-3β,17β-diol, and related methylated isomers are highly informative.

For androst-5-ene-3β,17β-diol, the ¹H NMR spectrum would be expected to show a signal for the H-17 proton, which would be absent in the 17-methylated analogue. The introduction of the methyl group at C17 would lead to the disappearance of the H-17 signal and the appearance of a new singlet for the C17-methyl protons.

The following tables present representative ¹H NMR chemical shift data for key protons in closely related androstane and androstene diols. These data are essential for a comparative analysis to predict the expected chemical shifts for this compound and to aid in its structural confirmation.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Key Protons in Related Steroid Diols

| Proton | 17β-methyl-5α-androstane-3β,17α-diol | 17α-methyl-5β-androstane-3β,17β-diol | Androst-5-ene-3β,17β-diol (Predicted) |

| H-3α | ~3.6 (m) | ~4.1 (m) | ~3.5 (m) |

| H-6 | - | - | ~5.3 (m) |

| C18-H₃ | ~0.8 (s) | ~0.9 (s) | ~0.8 (s) |

| C19-H₃ | ~0.8 (s) | ~1.0 (s) | ~1.0 (s) |

| C17-CH₃ | ~1.2 (s) | ~1.2 (s) | - |

| Data for 17β-methyl-5α-androstane-3β,17α-diol and 17α-methyl-5β-androstane-3β,17β-diol are based on findings from Templeton & Jackson (1983). nih.gov The data for Androst-5-ene-3β,17β-diol are predicted based on general steroid NMR data. |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons in Related Steroid Diols

| Carbon | Androst-5-ene-3β,17β-diol (Predicted) | This compound (Predicted) |

| C-3 | ~71.7 | ~71.7 |

| C-5 | ~140.8 | ~140.8 |

| C-6 | ~121.6 | ~121.6 |

| C-13 | ~42.2 | ~45.0 |

| C-17 | ~81.2 | ~84.0 |

| C-18 | ~12.0 | ~13.0 |

| C-19 | ~19.4 | ~19.4 |

| C17-CH₃ | - | ~28.0 |

| Predicted chemical shifts are based on established substituent effects and data from related steroid structures. |

The combination of ¹H and ¹³C NMR, often supplemented with two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the complete and unambiguous assignment of all proton and carbon signals. This comprehensive analysis is crucial for confirming the precise stereochemical structure of this compound and distinguishing it from its various isomers.

Structure Activity Relationship Sar Studies of 17 Methylandrost 5 Ene 3,17 Diol and Its Analogs

Influence of Methyl Group Position and Stereochemistry on Biological Activity

The introduction of a methyl group at the C17α position of the androstane (B1237026) skeleton is a key structural modification that significantly influences the biological properties of the steroid. This alkylation primarily serves to enhance the oral bioavailability of the compound. nih.gov The 17β-hydroxyl group is a primary site for metabolic oxidation by 17β-hydroxysteroid dehydrogenase (17β-HSD), leading to rapid inactivation. The steric hindrance provided by the 17α-methyl group effectively shields the 17β-hydroxyl group from this enzymatic action, thereby prolonging the half-life of the steroid in the body and allowing for oral administration. nih.gov

The stereochemistry of this methyl group is crucial. The 17α-configuration is essential for this protective effect. The epimerization at the C17 position is a known metabolic pathway for 17α-methylated steroids, often proceeding through sulfonation of the tertiary hydroxyl group followed by hydrolysis. nih.gov This can lead to the formation of 17β-methyl epimers, which may possess different biological activities. For instance, in the metabolism of methyltestosterone (B1676486), both 17α-methyl and 17β-methyl metabolites have been identified, each with a unique metabolic fate and activity profile. nih.gov

Furthermore, the presence of the 17α-methyl group can influence receptor binding. While it enhances oral activity, it can also alter the affinity for androgen and estrogen receptors. For example, the addition of a methyl or ethyl group at the C17α position to 19-nortestosterone derivatives has been shown to greatly increase progestogenic activity. wikipedia.org Conversely, bulkier substituents at the C17α position can reduce androgen receptor (AR) agonist activity or even confer antagonistic properties. wikipedia.org

Comparative Analysis with Endogenous Steroids (e.g., Dehydroepiandrosterone (B1670201), Androstenediol)

17-Methylandrost-5-ene-3,17-diol is a synthetic analog of androst-5-ene-3β,17β-diol (androstenediol), which is a direct metabolite of dehydroepiandrosterone (DHEA). wikipedia.orgnih.gov DHEA is a major adrenal steroid that serves as a precursor for both androgens and estrogens. wikipedia.org The primary structural difference between this compound and its endogenous counterparts is the presence of the 17α-methyl group.

Androstenediol (B1197431) itself exhibits weak androgenic and estrogenic properties. nih.gov It can bind to both the androgen receptor (AR) and the estrogen receptor (ER), with a preference for ERβ. plos.org Studies have shown that androstenediol can stimulate the proliferation of estrogen-sensitive cells, an effect mediated through the ER. nih.gov In contrast, androstenedione (B190577), another DHEA metabolite, has very low affinity for estrogen receptors. wikipedia.org

The introduction of the 17α-methyl group in this compound is expected to modify these activities. While direct comparative binding affinity data for this compound is limited in publicly available literature, the known effects of C17-methylation on other androgens suggest a potential for altered receptor interaction. For example, 17α-methyltestosterone, a related compound, is a known androgen receptor agonist. nih.gov

The metabolic pathway of this compound also differs significantly from DHEA and androstenediol. While DHEA and androstenediol are readily converted to other steroids like testosterone (B1683101) and estrone (B1671321), the 17α-methyl group in this compound prevents its direct conversion to 17-keto steroids. nih.gov However, it can still undergo other metabolic transformations. For instance, in MCF-7 breast cancer cells, androstenediol is metabolized to DHEA, testosterone, and 5α-androstane-3β,17β-diol. uu.nl

| Compound | Key Structural Feature | Receptor Binding Profile (General) | Primary Metabolic Fate |

|---|---|---|---|

| Dehydroepiandrosterone (DHEA) | 17-keto group | Precursor, weak androgenic/estrogenic activity | Conversion to androstenedione and androstenediol |

| Androst-5-ene-3,17-diol (Androstenediol) | 17β-hydroxyl group | Weak androgen and estrogen (ERβ preference) | Conversion to testosterone and DHEA |

| This compound | 17α-methyl, 17β-hydroxyl group | Expected to have modified AR/ER binding; orally active | Resistant to 17β-HSD oxidation; undergoes other phase I & II metabolism |

Impact of Ring Saturation and Unsaturation on Enzymatic Interactions

The saturation of the A-ring of the steroid nucleus, specifically the conversion of the Δ5 double bond to a 5α-reduced or 5β-reduced structure, has a profound impact on the biological activity and enzymatic interactions of androstane derivatives. The Δ5 configuration, as seen in this compound and its precursor androstenediol, is a key feature influencing its metabolic and receptor-binding profile.

The presence of the double bond between C5 and C6 in the B-ring is crucial for the activity of certain enzymes. For example, the isomerization of the Δ5 bond to a Δ4 bond is a critical step in the biosynthesis of testosterone from androstenediol, catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase. nih.gov The introduction of a 17α-methyl group does not inherently prevent this isomerization.

However, a significant enzymatic interaction for androgens and their precursors is with aromatase (cytochrome P450 19A1), which converts the A-ring to an aromatic ring, thereby producing estrogens. The Δ4-androstene-3-one structure is a prerequisite for aromatization. While this compound itself is not a direct substrate for aromatase due to its Δ5 configuration, if it were to be isomerized to a Δ4-3-one structure, the 17α-methyl group would then play a role. Studies on 17α-methyltestosterone have shown that it acts as a competitive inhibitor of aromatase, preventing the conversion of other androgens to estrogens. nih.govresearchgate.netcaldic.com This suggests that a methylated Δ4 analog of this compound would likely also exhibit aromatase inhibiting properties.

The saturation of the A-ring, leading to 5α- or 5β-androstane derivatives, completely prevents aromatization. Furthermore, 5α-reduction often leads to an increase in androgenic potency. For example, the 5α-reduced metabolite of testosterone, dihydrotestosterone (B1667394) (DHT), is a more potent androgen receptor agonist than testosterone itself. nih.gov The metabolite 5α-androstane-3β,17β-diol (3β-Adiol), a product of DHT metabolism, has low affinity for the androgen receptor but is a selective agonist for the estrogen receptor β (ERβ), demonstrating how ring saturation can dramatically shift the biological activity of a steroid. nih.govresearchgate.net

| A-Ring Structure | Example Compound | Interaction with Aromatase | General Effect on Androgen Receptor (AR) Affinity |

|---|---|---|---|

| Δ5 (Unsaturated) | Androstenediol | Not a direct substrate | Weak |

| Δ4 (Unsaturated) | Testosterone | Substrate (converted to estradiol) | Moderate to high |

| 5α (Saturated) | Dihydrotestosterone (DHT) | Not a substrate | Very high |

| 5β (Saturated) | 5β-Dihydrotestosterone | Not a substrate | Low |

Future Directions and Emerging Research Avenues for 17 Methylandrost 5 Ene 3,17 Diol

Advanced Spectroscopic Techniques for Isomer and Metabolite Differentiation

The structural complexity of steroid isomers presents a significant analytical challenge. For 17-Methylandrost-5-ene-3,17-diol, the presence of multiple chiral centers means that a large number of stereoisomers are possible. Furthermore, its metabolism can generate additional isomers and structurally similar compounds. Differentiating these closely related molecules is critical for understanding its biological activity and for unequivocal identification in forensic and anti-doping contexts.

Future research must focus on the application and refinement of advanced spectroscopic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a foundational tool, but standard electron ionization (EI) mass spectra can be ambiguous for isomers. Studies on related 17α-methyl steroids have shown that while fragmentation patterns of trimethylsilyl (B98337) (TMS) derivatives can offer clues, the origins of key fragment ions are complex and not always unique to a single isomer. core.ac.uk For instance, the elimination of a methyl group can occur from different positions on the steroid nucleus, complicating definitive identification based on low-resolution mass spectrometry alone. core.ac.uk

Prospective research avenues include:

High-Resolution Mass Spectrometry (HRMS): Techniques like GC-Quadrupole Time-of-Flight (QTOF) MS provide highly accurate mass measurements, allowing for the determination of elemental composition for both parent ions and fragments. This can help distinguish between isobaric interferences and provide greater confidence in metabolite identification. core.ac.uk

Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion and fragmenting it further, MS/MS techniques can generate characteristic fragmentation spectra for different isomers, aiding in their differentiation even when they co-elute chromatographically. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides the most definitive structural information, including the stereochemistry of the molecule. The use of advanced 1D and 2D NMR experiments will be indispensable for the unambiguous characterization of synthesized reference standards of this compound and its principal metabolites. researchgate.netnih.gov

Table 1: Spectroscopic Techniques for Steroid Analysis

| Technique | Application for this compound | Key Research Focus |

|---|---|---|

| GC-MS | Initial screening and detection of metabolites. | Development of methods to differentiate isomers based on fragmentation of derivatives. core.ac.uk |

| GC-HRMS (e.g., QTOF) | Accurate mass determination to confirm elemental composition. | Creating a high-resolution mass spectral library for the compound and its metabolites. core.ac.uk |

| GC-MS/MS | Structural elucidation and isomer differentiation through specific fragmentation pathways. | Identifying unique precursor-to-product ion transitions for each major metabolite. researchgate.netnih.gov |

| NMR Spectroscopy | Definitive structural confirmation of synthesized reference standards. | Full assignment of proton (¹H) and carbon (¹³C) signals for stereoisomers. researchgate.netnih.gov |

Detailed Enzymatic Characterization in Diverse Biological Systems

The biological effects of this compound are intrinsically linked to its metabolism. The enzymatic pathways that modify the compound after administration determine its active metabolites, duration of action, and excretion profile. While the metabolism of many AAS has been studied, specific data for this compound is lacking.

Future research should involve comprehensive in vitro studies to map its metabolic pathways. A key approach is the use of subcellular fractions from various biological systems, particularly human and equine liver, which are primary sites of steroid metabolism. researchgate.netnih.gov

Key areas for investigation include:

Incubation with Liver Microsomes and S9 Fractions: Using liver S9 fractions, which contain a broad range of phase I and phase II metabolic enzymes, can provide a global overview of metabolism. researchgate.netnih.gov Subsequent studies with microsomes can pinpoint the involvement of specific enzyme families like cytochrome P450 (CYP) enzymes in oxidative metabolism. nih.gov

Recombinant Enzyme Assays: To identify the specific enzymes responsible for key metabolic steps (e.g., hydroxylation, reduction), assays with individual, recombinantly expressed CYP or hydroxysteroid dehydrogenase (HSD) enzymes are necessary.

Interspecies Comparison: Comparative metabolism studies using liver preparations from different species (e.g., human, equine, rodent) are crucial for both veterinary and human anti-doping controls, as metabolic pathways can differ significantly. nih.gov

Table 2: Potential Enzymatic Reactions and Study Systems

| Enzymatic Reaction | Enzyme Family | Biological System for Study | Research Goal |

|---|---|---|---|

| Hydroxylation | Cytochrome P450 (CYP) | Human and equine liver microsomes, recombinant CYPs. nih.gov | Identify specific hydroxylated metabolites and the responsible CYP isozymes. |

| Reduction of oxo groups | Hydroxysteroid Dehydrogenases (HSDs) | Liver S9 fractions, cytosol. | Characterize the formation of various diol and tetrol metabolites. nih.gov |

| Conjugation (Glucuronidation/Sulfation) | UGTs / SULTs | Liver S9 fractions supplemented with cofactors. | Identify the conjugated metabolites that are typically excreted in urine. |

Computational Chemistry and Molecular Modeling for Receptor Binding and Pathway Prediction

Computational methods offer a powerful, predictive approach to understanding how this compound and its metabolites might interact with biological targets. These in silico techniques can guide wet-lab experiments and provide insights into the structure-activity relationships that govern the compound's hormonal effects.

A primary focus for future modeling will be the interaction of this steroid with nuclear receptors, such as the androgen receptor (AR) and estrogen receptors (ERα and ERβ). The parent compound, androst-5-ene-3β,17β-diol, is known to bind to both AR and ER, exhibiting complex hormonal activity. nih.gov The addition of a 17-methyl group in this compound likely alters these binding affinities and subsequent biological responses.

Key computational research avenues include:

Molecular Docking: Docking simulations can predict the preferred binding orientation of this compound and its key metabolites within the ligand-binding pockets of the AR and ERs. This can provide a rational basis for its potential anabolic, androgenic, or estrogenic activity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the steroid-receptor complex over time, providing a more dynamic and realistic picture of the molecular interactions.

Quantitative Structure-Activity Relationship (QSAR): By building models based on a series of related steroid structures and their experimentally determined receptor affinities, QSAR studies can help predict the binding potency of uncharacterized metabolites of this compound.

Table 3: Computational Modeling for Receptor Interaction Studies

| Target Receptor | Computational Method | Research Objective |

|---|---|---|

| Androgen Receptor (AR) | Molecular Docking, MD Simulations | Predict binding affinity and key interactions to estimate anabolic/androgenic potential. nih.gov |

| Estrogen Receptor α/β (ERα/ERβ) | Molecular Docking, MD Simulations | Evaluate potential for estrogenic activity or receptor antagonism. nih.gov |

| Metabolic Enzymes (e.g., CYPs) | Homology Modeling, Docking | Predict which metabolites are likely to be formed by specific enzymes. |

Q & A

How can researchers structurally characterize 17-Methylandrost-5-ene-3,17-diol, and what spectroscopic methods are recommended?

Answer:

The compound’s structure can be confirmed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key structural features include the 17α-methyl group and the Δ⁵-ene configuration. The SMILES notation CC12CCC(O)CC1=CCC1C2CCC2(C)C1CCC2(C)O and InChIKey WRWBCPJQPDHXTJ-OBMPVAGPSA-N provide a basis for computational validation. Infrared (IR) spectroscopy can verify hydroxyl groups (3β,17β-diol), while ¹³C NMR should resolve the methyl (C20) and olefinic carbons (C5-C6). For advanced stereochemical confirmation, X-ray crystallography is recommended if crystalline derivatives (e.g., diacetate, CAS 2061-86-1 ) are synthesized.

What synthetic strategies are employed to produce this compound and its derivatives?

Answer:

Common routes involve the alkylation of androst-5-ene-3β,17β-diol at the 17α position using methyl iodide under basic conditions. Protecting groups (e.g., acetyl, as in the diacetate derivative ) are often applied to the hydroxyl moieties to prevent side reactions. Post-synthesis purification requires reverse-phase HPLC with UV detection (λ ~240 nm for conjugated dienes). Yield optimization may involve kinetic vs. thermodynamic control during methylation, with monitoring via thin-layer chromatography (TLC) or LC-MS.

What are the primary metabolites of this compound, and how are they detected in biological samples?

Answer:

Metabolism involves hydroxylation, oxidation, and conjugation. Key metabolites include 17α-methyl-5α-androstane-3,17-diol and 3β-hydroxy-17α-methyl-androstan-17β-ol, identified via gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., trimethylsilylation) . Targeted ion monitoring (e.g., m/z 434 for silylated 17α-methyl derivatives) enhances sensitivity. Urinary detection requires enzymatic hydrolysis (β-glucuronidase) to free conjugated metabolites, followed by solid-phase extraction . Discrepancies in metabolite ratios (e.g., ADIOL/BDIOL ) may indicate exogenous administration vs. endogenous fluctuation.

How should researchers address contradictory data in metabolic studies of 17-Methylandrost-5,17-diol?

Answer:

Contradictions often arise from inter-individual variability in cytochrome P450 enzymes (e.g., CYP3A4/5) and 17β-hydroxysteroid dehydrogenase activity. To resolve this:

- Compare longitudinal vs. cross-sectional data to distinguish acute vs. chronic exposure.

- Analyze urinary steroid profiles (e.g., androsterone/etiocholanolone ratios ) to identify abnormal deviations.

- Use isotopically labeled internal standards (e.g., ¹³C- or deuterated analogs) to control for matrix effects in LC-MS/MS .

What regulatory considerations apply to human studies involving this compound?

Answer:

The compound is prohibited in sports under the World Anti-Doping Agency (WADA) guidelines due to its structural similarity to banned anabolic agents (e.g., 19-norandrostenediol ). Researchers must obtain ethical approval and disclose risks of hepatotoxicity (common with 17α-alkylated steroids). Analytical methods must comply with ISO 17025 accreditation for anti-doping labs, emphasizing specificity for 17α-methyl metabolites .

What analytical challenges exist in distinguishing this compound from endogenous steroids?

Answer:

Key challenges include:

- Isobaric interferences : Differentiating 17α-methyl metabolites from endogenous 5α/5β-reduced steroids via high-resolution MS (e.g., Q-TOF) .

- Matrix effects : Urinary salts and phospholipids can suppress ionization; mitigate via dilute-and-shoot protocols or phospholipid removal cartridges.

- Stereochemical complexity : Chiral chromatography (e.g., CHIRALPAK® columns) resolves enantiomers of diol metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.